2-Oxokolavenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Oxokolavenol involves intricate chemical processes, including copper(I)-catalyzed tandem transformations, oxidative polycondensation in aqueous media, and palladium-catalyzed oxidative olefination, among others. These methods underscore the complexity and versatility required in synthesizing structurally related phenolic compounds, highlighting the sophisticated techniques employed in the chemical synthesis of natural products and their analogs (Xu et al., 2010); (Kaya et al., 2009).

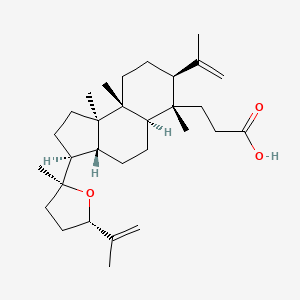

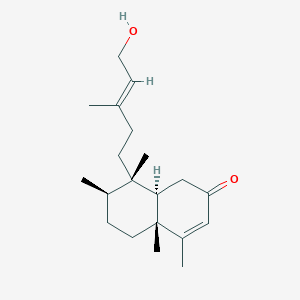

Molecular Structure Analysis

The molecular structure of this compound and related compounds reveals complex arrangements and bonding patterns, particularly involving phenol derivatives and their interactions with metal complexes. These structures are characterized through various spectroscopic and crystallographic methods, offering insights into the 3D arrangements and electronic properties essential for their biological activity and chemical reactivity (Ziemkowska et al., 2011).

Chemical Reactions and Properties

This compound's chemical reactivity is notable for its involvement in selective activation pathways, including hydrogen bonding interactions with biological receptors. Such interactions are crucial for its function as an FXR agonist, showcasing the compound's ability to induce specific biological responses through chemical binding and activation mechanisms (Guo et al., 2022).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as their thermal stability and molecular weight distribution, are determined through techniques like thermogravimetric analysis and size exclusion chromatography. These analyses provide essential data on the stability, solubility, and polymeric characteristics of these compounds, which are vital for understanding their behavior in biological and environmental contexts (Kaya & Gül, 2004).

Applications De Recherche Scientifique

Agoniste du FXR

Le 2-Oxokolavenol a été identifié comme un nouvel agoniste sélectif du récepteur X des farnésols (FXR) {svg_1}. Le FXR est un membre de la superfamille des récepteurs nucléaires et a été identifié comme un gène maître pour la régulation de l'homéostasie métabolique entérohépatique {svg_2}. Cela fait du this compound une cible médicamenteuse prometteuse pour diverses maladies du foie {svg_3}.

Efficacité thérapeutique contre les dommages hépatiques induits par l'APAP

Des investigations plus approfondies ont révélé que le this compound exerce une efficacité thérapeutique contre les dommages hépatiques induits par l'acétaminophène (APAP) d'une manière dépendante du FXR {svg_4}. Cela suggère que le this compound pourrait être utilisé dans le traitement des dommages hépatiques causés par la toxicité de l'APAP {svg_5}.

Modulation du FXR

Il a été constaté que le this compound forme deux liaisons hydrogène avec M265 et Y369 du FXR humain pour s'adapter de manière compatible dans la poche de liaison du ligand du FXR {svg_6}. Cela conduit au recrutement de plusieurs co-régulateurs et induit sélectivement l'activité transcriptionnelle du FXR {svg_7}.

Anti-Acinetobacter baumannii multirésistant

La recherche a suggéré que le this compound pourrait avoir des activités antibactériennes significatives contre Acinetobacter baumannii, y compris les souches multirésistantes {svg_8}. Cela en fait un candidat potentiel pour le développement de nouveaux antibiotiques {svg_9}.

Effet synergique avec le sulfaméthoxazole

Un effet synergique significatif a été observé entre le this compound et l'inhibiteur de la dihydroptéroate synthase (DHPS) sulfaméthoxazole (SMZ) {svg_10}. Cela indique que l'utilisation de SMZ en combinaison avec le this compound pourrait contribuer à réduire le dosage requis et à prévenir la résistance {svg_11}.

Régulation du corépresseur NCoR2

En plus des coactivateurs SRC, il a été constaté que le this compound régule le corépresseur NCoR2 {svg_12}. Cela suggère que le this compound pourrait jouer un rôle dans la régulation des gènes {svg_13}.

Mécanisme D'action

2-Oxokolavenol exerts therapeutic efficacy against Acetaminophen (APAP)-induced hepatocyte damage in an FXR-dependent manner . It forms two hydrogen bonds with M265 and Y369 of human FXR to compatibly fit into the ligand binding pocket of FXR, which potently leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .

Orientations Futures

Propriétés

IUPAC Name |

(4aR,7R,8S,8aR)-8-[(E)-5-hydroxy-3-methylpent-3-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-14(8-11-21)6-9-19(4)15(2)7-10-20(5)16(3)12-17(22)13-18(19)20/h8,12,15,18,21H,6-7,9-11,13H2,1-5H3/b14-8+/t15-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJNCAOKSWDFOY-SJRDTMCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCO)C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

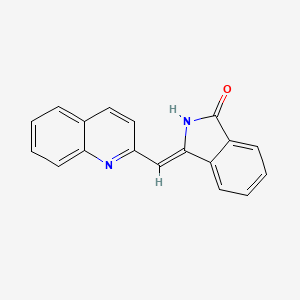

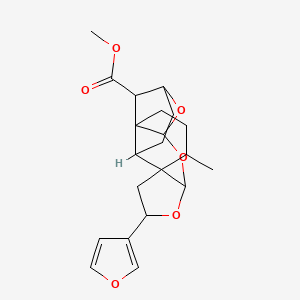

Feasible Synthetic Routes

Q & A

Q1: How does 2-oxokolavenol interact with FXR and what are the downstream effects of this interaction?

A1: this compound exerts its therapeutic effects by directly binding to FXR, a nuclear receptor crucial for regulating enterohepatic metabolic homeostasis []. Specifically, this compound forms two hydrogen bonds with amino acids M265 and Y369 within the ligand binding pocket of human FXR []. This interaction triggers a cascade of downstream effects:

- Recruitment of co-regulators: The binding of this compound to FXR facilitates the recruitment of co-regulator proteins necessary for modulating gene expression [].

- Transcriptional activation of FXR: This leads to the selective activation of FXR-regulated genes involved in bile acid synthesis, lipid metabolism, and inflammation [].

- Protection against liver damage: Ultimately, these downstream effects contribute to the therapeutic benefits of this compound, such as protection against acetaminophen-induced hepatocyte damage [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.